molecular formula C33H33IN2O9 B12097236 3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine

3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine

Cat. No.: B12097236
M. Wt: 728.5 g/mol
InChI Key: FRHDXHYTYBOQIT-UHFFFAOYSA-N
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Description

3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine is a chemically modified uridine derivative designed for applications in oligonucleotide synthesis and therapeutic development. Its structure features multiple protective and functional groups:

  • 5'-O-Dimethoxytrityl (DMT): A protective group commonly used in solid-phase oligonucleotide synthesis to block the 5'-hydroxyl during chain elongation .
  • 3'-O-Acetyl: Protects the 3'-hydroxyl, preventing unwanted side reactions during synthesis .
  • 2'-O-Methyl: Enhances nuclease resistance and thermal stability in RNA analogs .
  • 5-Iodo: A halogen substitution that increases molecular weight and may enable photochemical crosslinking or heavy-atom derivatization .

This compound combines stability-enhancing modifications with protective groups critical for stepwise oligonucleotide assembly. Below, we systematically compare it with structurally related uridine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H33IN2O9

Molecular Weight

728.5 g/mol

IUPAC Name

[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate

InChI

InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39)

InChI Key

FRHDXHYTYBOQIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using acetyl and DMT groups, respectively.

    Iodination: The 5 position of the uridine is iodinated using iodine or an iodine-containing reagent.

    Methylation: The 2’ hydroxyl group is methylated using a methylating agent such as methyl iodide.

    Deprotection: The protecting groups are selectively removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5 position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and acetyl groups.

    Hydrolysis: The acetyl and DMT protecting groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents at the 5 position.

    Oxidation: Oxidized forms of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Deprotected uridine derivatives.

Scientific Research Applications

Antiviral Drug Development

Nucleotide Analogs
3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine is primarily utilized in the synthesis of nucleotide analogs, which are crucial in developing antiviral drugs. These analogs can inhibit viral replication mechanisms, making them valuable in treating infections such as HIV and hepatitis B. The iodine atom at the 5-position enhances the compound's reactivity, allowing for effective incorporation into viral RNA, which can disrupt viral life cycles .

Biochemical Studies

RNA Probes
This compound serves as a probe in biochemical studies aimed at elucidating RNA structure and function. Its modified nature allows researchers to investigate nucleic acid interactions and modifications, providing insights into RNA biology. The presence of the dimethoxytrityl (DMT) group at the 5' position offers protection during synthesis, facilitating the study of RNA dynamics without degradation .

Chemical Biology

Nucleic Acid Interactions
In chemical biology, this compound is used to explore nucleic acid interactions. The compound's unique modifications allow it to mimic natural nucleotides while providing additional stability against enzymatic degradation. This property is particularly useful for studying the binding affinities and mechanisms of nucleic acids with proteins and other biomolecules .

Industrial Applications

Modified Nucleotides Production
Industrially, this compound is employed in producing modified nucleotides for various biotechnological applications. Its stability and reactivity make it suitable for large-scale synthesis processes, enabling the development of new diagnostic tools and therapeutic agents that leverage modified nucleotides' unique properties .

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The iodine atom at the 5 position and the methyl group at the 2’ position can alter the compound’s interaction with enzymes and other nucleic acids, leading to inhibition of viral replication or modification of RNA function.

Comparison with Similar Compounds

Key Findings :

  • DMT at 5' : Universally preferred for solid-phase synthesis due to its orthogonality and ease of removal under mild acidic conditions .
  • 3'-O-Acetyl : Less sterically hindered than TBDMS, enabling efficient enzymatic or chemical coupling in downstream steps .

2'-O-Methyl vs. Other 2' Modifications

The 2'-position significantly impacts oligonucleotide properties:

2' Modification Compound Example Hybridization Stability Nuclease Resistance Reference
2'-O-Methyl Target Compound High Excellent
2'-Fluoro 2'-F-5-methyluridine Moderate High
2'-Deoxy 2'-Deoxy-5-iodouridine Low Poor

Key Findings :

  • 2'-O-Methyl : Stabilizes duplex formation via sugar pucker modulation and steric shielding of the phosphodiester backbone, outperforming 2'-F and 2'-deoxy analogs in nuclease resistance .
  • 2'-Fluoro : Provides moderate stability but is less effective in enhancing thermal melting temperatures compared to 2'-O-methyl .

5-Substituent Effects

The 5-position influences electronic properties and functional utility:

5-Substituent Compound Example Key Properties Reference
Iodo Target Compound Heavy atom for crystallography; potential crosslinking
Methyl 5-Methyluridine Minimal steric impact; base-pairing stability
Propynyl 5-Propynyl-2'-O-methyluridine Enhances hydrophobic interactions
Carboxymethoxy 5-Carboxymethoxy-uridine Introduces solubility challenges

Key Findings :

  • 5-Propynyl : Improves binding affinity in antisense oligonucleotides but may reduce solubility .

Challenges :

  • Competing reactions during 2'-O-methylation may require optimized stoichiometry.
  • Iodination at the 5-position demands careful handling to avoid dehalogenation.

Biological Activity

3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine (CAS Number: 1374692-34-8) is a modified nucleoside that has attracted attention due to its potential biological activities. This compound is characterized by a unique structure that enhances its stability and bioactivity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C33H33IN2O9C_{33}H_{33}IN_{2}O_{9}, with a molecular weight of approximately 728.53 g/mol. The compound features several modifications, including:

  • 5'-O-DMT (4,4'-Dimethoxytrityl) : Enhances the stability and solubility.
  • 5-Iodo : Provides potential for increased biological activity through halogenation.
  • 2'-O-Methyl : Contributes to resistance against nucleases.
PropertyValue
CAS Number1374692-34-8
Molecular FormulaC33H33IN2O9
Molecular Weight728.53 g/mol
Purity>=95%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar to other modified nucleosides, this compound may inhibit DNA and RNA synthesis by incorporating into nucleic acids, thereby disrupting normal cellular processes.
  • Antiviral Activity : Modified nucleosides like this one have shown potential in antiviral applications by mimicking natural substrates and interfering with viral replication mechanisms.
  • Antibacterial Properties : There is evidence suggesting that halogenated nucleosides can exhibit antibacterial activity, potentially through mechanisms involving the disruption of bacterial protein synthesis or cell wall integrity.

Case Studies and Research Findings

  • Antiviral Studies : Research has indicated that compounds structurally similar to this compound display significant antiviral activity against various RNA viruses. These studies highlight the compound's potential as a therapeutic agent in viral infections.
  • Antibacterial Activity : A study demonstrated that halogenated uridine derivatives possess antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of protein synthesis at the ribosomal level, a critical target for antibiotic action.
  • Pharmacological Screening : Structure-based pharmacophore modeling has been employed to predict the biological activity of this compound. These models suggest that specific structural features are essential for interaction with biological targets, enhancing the understanding of its pharmacodynamics.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntibacterialDisruption of protein synthesis
PharmacologicalStructure-based predictions indicate bioactivity

Q & A

Q. How can researchers validate the biological activity of oligonucleotides containing this modified nucleoside in cellular models?

  • Methodological Answer :
  • Antisense efficacy : Quantify target mRNA knockdown via RT-qPCR using Gapdh or Hprt1 as housekeeping controls.
  • Cellular uptake : Confocal microscopy with 5'-FAM-labeled oligonucleotides.
  • Toxicity screening : MTT assays (IC50_{50} > 50 µM for unmodified controls) to rule off-target effects .

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